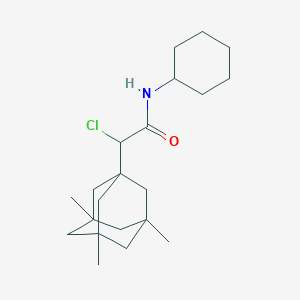
(Acetonyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetonyl)triphenylphosphonium bromide is a quaternary ammonium salt with the molecular formula C21H20BrOP. It is a white crystalline powder that is soluble in polar solvents such as water, methanol, and ethanol. This compound is known for its diverse applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
(Acetonyl)triphenylphosphonium bromide can be synthesized through a reaction between triphenylphosphine and 1-bromo-2-propanone. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization from a suitable solvent .
Chemical Reactions Analysis
(Acetonyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles to form different phosphonium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides and amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(Acetonyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and a reactant in various organic synthesis reactions.
Biology: It is employed in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Acetonyl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. This is due to the lipophilic nature and delocalized positive charge of the triphenylphosphonium moiety, which allows it to preferentially transfer from an aqueous to a hydrophobic environment. Once inside the mitochondria, it can disrupt mitochondrial function, leading to cell death .
Comparison with Similar Compounds
(Acetonyl)triphenylphosphonium bromide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Methyltriphenylphosphonium bromide
- Phenacyltriphenylphosphonium bromide
- (Alpha-methylphenacyl)triphenylphosphonium bromide
These compounds share the triphenylphosphonium moiety but differ in their substituents, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C21H21BrOP+ |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-oxopropyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C21H20OP.BrH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1; |
InChI Key |
KZBWHCFTAAHIJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


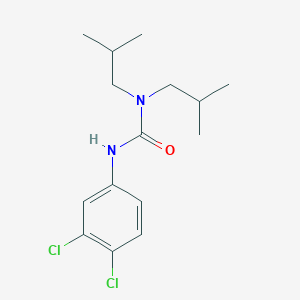

![2-(1,4-Dioxaspiro[4.5]dec-7-EN-8-YL)-2-propanol](/img/structure/B15075312.png)
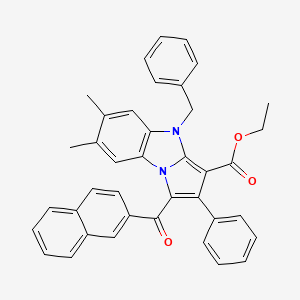


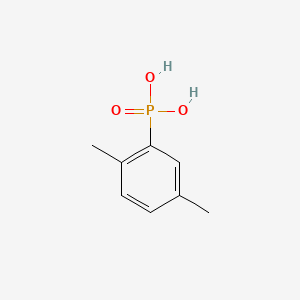
![Bicyclo[4.2.0]octa-1,3,5-triene, 2,3,4,5,7,7,8,8-octachloro-](/img/structure/B15075353.png)

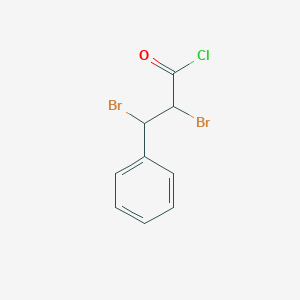

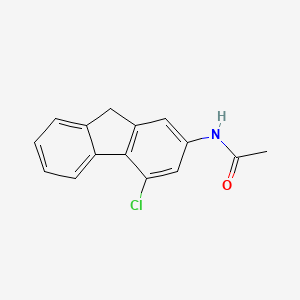
![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)
